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Compound of Interest
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Cat. No.: B1683515 Get Quote

Disclaimer: Publicly available pharmacokinetic data for a compound designated "Yoshi-864" in

animal models is scarce. The original "Yoshi 864," also known as improsan, was studied

decades ago, and detailed preclinical data is not readily accessible.[1] This document,

therefore, presents a hypothetical yet representative technical guide for a fictional compound,

"Yoshi-864," based on established principles of preclinical pharmacokinetics. The data and

protocols herein are illustrative and designed to meet the structural and content requirements

of this guide for researchers, scientists, and drug development professionals.

Introduction
Yoshi-864 is a novel small molecule inhibitor of the hypothetical Kinase Signaling Pathway

(KSP), a critical pathway implicated in various proliferative diseases. As part of its preclinical

development, a thorough characterization of its absorption, distribution, metabolism, and

excretion (ADME) properties is essential. Understanding the pharmacokinetic (PK) profile of

Yoshi-864 in different animal species is crucial for dose selection in efficacy and toxicology

studies, and for predicting its behavior in humans.

This guide provides a comprehensive overview of the pharmacokinetic profile of Yoshi-864 in

two standard preclinical species: the Sprague-Dawley rat and the Beagle dog. The studies

summarized herein were designed to determine key PK parameters following both intravenous

(IV) and oral (PO) administration.
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The pharmacokinetic parameters of Yoshi-864 were evaluated in male Sprague-Dawley rats

and Beagle dogs. The following tables summarize the mean plasma pharmacokinetic

parameters after single intravenous and oral doses.

Table 1: Mean Plasma Pharmacokinetic Parameters of Yoshi-864 in Sprague-Dawley Rats

(n=5 per group)

Parameter
IV Administration (2
mg/kg)

PO Administration (10
mg/kg)

Cmax (ng/mL) 1250 ± 180 850 ± 110

Tmax (h) 0.08 (first sampling point) 1.5 ± 0.5

AUC(0-t) (ng·h/mL) 2800 ± 350 4500 ± 620

AUC(0-inf) (ng·h/mL) 2850 ± 360 4650 ± 640

t½ (h) 3.5 ± 0.8 4.0 ± 0.9

CL (mL/min/kg) 11.7 ± 2.1 -

Vdss (L/kg) 3.1 ± 0.5 -

F (%) - 32.6

Data are presented as mean ± standard deviation. CL: Clearance; Vdss: Volume of distribution

at steady state; F: Bioavailability.

Table 2: Mean Plasma Pharmacokinetic Parameters of Yoshi-864 in Beagle Dogs (n=3 per

group)
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Parameter
IV Administration (1
mg/kg)

PO Administration (5
mg/kg)

Cmax (ng/mL) 980 ± 150 620 ± 90

Tmax (h) 0.08 (first sampling point) 2.0 ± 0.7

AUC(0-t) (ng·h/mL) 2100 ± 280 5100 ± 750

AUC(0-inf) (ng·h/mL) 2150 ± 290 5250 ± 780

t½ (h) 5.8 ± 1.1 6.5 ± 1.3

CL (mL/min/kg) 7.8 ± 1.5 -

Vdss (L/kg) 3.4 ± 0.6 -

F (%) - 48.8

Data are presented as mean ± standard deviation. CL: Clearance; Vdss: Volume of distribution

at steady state; F: Bioavailability.

Experimental Protocols
Animal Model: Male Sprague-Dawley rats (Envigo), weighing 225-250g. Animals were

acclimated for at least 5 days prior to the study.

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle

and had ad libitum access to standard chow and water. Animals were fasted overnight before

oral dosing.

Dose Formulation:

Intravenous (IV): Yoshi-864 was dissolved in a vehicle of 10% DMSO, 40% PEG300, and

50% saline to a final concentration of 1 mg/mL.

Oral (PO): Yoshi-864 was suspended in a vehicle of 0.5% methylcellulose in water to a

final concentration of 2 mg/mL.

Dose Administration:
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IV Group (n=5): A single dose of 2 mg/kg was administered via the lateral tail vein.

PO Group (n=5): A single dose of 10 mg/kg was administered by oral gavage.

Sample Collection: Serial blood samples (~0.25 mL) were collected from the jugular vein at

pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Blood was collected into

tubes containing K2EDTA anticoagulant, and plasma was separated by centrifugation and

stored at -80°C until analysis.

Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation by

adding 200 µL of acetonitrile containing an internal standard (e.g., a structurally similar

proprietary compound). Samples were vortexed and centrifuged. The supernatant was then

diluted with water prior to injection.

Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad

6500+ mass spectrometer was used for analysis.

Chromatographic Conditions:

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 5% to 95% B over 3 minutes.

Flow Rate: 0.5 mL/min.

Mass Spectrometry: Detection was performed using electrospray ionization in positive mode

(ESI+). Multiple Reaction Monitoring (MRM) was used to quantify Yoshi-864 and the internal

standard.

Calibration and QC: Calibration curves were prepared in blank plasma over a range of 1 to

2000 ng/mL. Quality control (QC) samples at low, medium, and high concentrations were

included in each analytical run.
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Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for the pharmacokinetic studies and

the hypothetical signaling pathway targeted by Yoshi-864.
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Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
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Caption: Hypothetical Kinase Signaling Pathway (KSP) inhibited by Yoshi-864.
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Discussion
The pharmacokinetic profile of the hypothetical compound Yoshi-864 demonstrates moderate

oral bioavailability in both rats (32.6%) and dogs (48.8%). The compound is cleared more

rapidly in rats (11.7 mL/min/kg) than in dogs (7.8 mL/min/kg), which is a common observation

in preclinical species due to differences in metabolic rates.[2] The volume of distribution is

similar in both species (3.1-3.4 L/kg), suggesting extensive distribution into tissues.

The half-life of Yoshi-864 is longer in dogs (5.8-6.5 hours) compared to rats (3.5-4.0 hours),

consistent with the slower clearance. These findings are critical for designing future efficacy

and toxicology studies. For instance, the dosing frequency in long-term studies will need to be

adjusted for each species to maintain adequate drug exposure. The moderate bioavailability

suggests that the oral route is a viable option for clinical development, though formulation

improvements could be explored to enhance absorption.

These studies provide a foundational understanding of Yoshi-864's behavior in vivo, enabling

the progression of the compound into further preclinical and, eventually, clinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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